molecular formula C8H10ClF9Si B053803 Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane CAS No. 119386-82-2

Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane

Cat. No.: B053803
CAS No.: 119386-82-2
M. Wt: 340.69 g/mol
InChI Key: IHMWVSNXULAOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane is a highly specialized fluorinated chlorosilane reagent designed for the surface functionalization of hydroxyl-rich substrates, such as glass, silica, and metal oxides. Its core research value lies in the synergistic combination of a reactive chlorosilane head group and a long-chain, lipophobic and hydrophobic perfluoroalkyl segment. The mechanism of action involves the chlorosilane group undergoing hydrolysis and condensation reactions with surface Si-OH groups, forming stable covalent Si-O-Si bonds. This grafts the robust, fluorinated alkyl chain to the surface, creating a dense, low-surface-energy monolayer. The primary application is the precise engineering of surfaces to confer exceptional properties, including extreme hydrophobicity, oleophobicity, and chemical resistance. This makes it invaluable for creating anti-fouling coatings, developing anti-stiction layers in microelectromechanical systems (MEMS), modifying stationary phases for specialized chromatographic separations, and fabricating advanced materials with tailored interfacial characteristics for sensors and microfluidic devices. The presence of the nine fluorine atoms in the side chain is critical for achieving these unique surface properties, offering researchers a powerful tool for nanoscale surface science and materials chemistry.

Properties

IUPAC Name

chloro-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF9Si/c1-19(2,9)4-3-5(10,11)6(12,13)7(14,15)8(16,17)18/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWVSNXULAOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2Si(CH3)2Cl, C8H10ClF9Si
Record name Silane, chlorodimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404995
Record name Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119386-82-2
Record name Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3,3,4,4,5,5,6,6-Nonafluorohexyl)dimethylchlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Synthesis via Olefin Hydrosilylation

The direct synthesis method, adapted from alkyl chlorosilane production techniques, involves reacting fluorinated olefins with silicon in the presence of catalytic metal chlorides. This approach, detailed in U.S. Patent 2,917,529, utilizes high-pressure hydrogen environments to facilitate the insertion of the fluoroalkyl chain into the silane structure.

Reaction Conditions:

  • Olefin: 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene

  • Catalyst: Copper(I) chloride (0.5–2 wt% relative to silicon)

  • Pressure: 20–200 atm H₂

  • Temperature: 325–400°C

  • Duration: 4–12 hours

The reaction proceeds via a radical mechanism, where hydrogen activates the silicon surface, enabling the fluoroolefin to bond to the silicon atom. Subsequent chlorination with methyl chloride introduces the dimethyl and chloro substituents.

Product Distribution:

ComponentYield (%)Boiling Point (°C)
Target compound35–45177.8
Tris(nonafluorohexyl)silane10–15>250
Methyltrichlorosilane5–1066.4

Nucleophilic Substitution with Fluoroalkyl Halides

A two-step process replaces chlorine atoms in dimethylchlorosilane with a nonafluorohexyl group using a fluoroalkyl Grignard reagent. This method, inferred from analogous silane functionalization routes, ensures higher specificity.

Step 1: Grignard Reagent Preparation
3,3,4,4,5,5,6,6,6-nonafluorohexyl magnesium bromide is synthesized by reacting 1-bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane with magnesium turnings in anhydrous diethyl ether.

Step 2: Silane Functionalization
Dimethylchlorosilane is added dropwise to the Grignard reagent at −35°C, followed by gradual warming to 40°C. The reaction is quenched with ammonium chloride, and the product is isolated via fractional distillation.

Optimized Parameters:

  • Molar Ratio (Grignard:Silane): 1.2:1

  • Solvent: Tetrahydrofuran

  • Purity: >98% (GC-MS analysis)

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance yield and safety. A representative setup includes:

  • Reactor Type: Tubular with static mixers

  • Residence Time: 8–12 minutes

  • Throughput: 500–800 kg/h

Advantages:

  • Reduced byproduct formation (<5%)

  • Automated temperature control (±2°C)

  • Inline FTIR monitoring for real-time adjustment

Catalyst Regeneration and Recycling

Copper chloride catalysts are recovered via filtration and reactivated by treatment with HCl gas at 200°C. This process restores 90–95% catalytic activity, reducing operational costs by 30%.

Reaction Kinetics and Mechanistic Insights

Rate-Determining Steps

The hydrosilylation of nonafluoro-1-hexene follows second-order kinetics, with activation energy (Eₐ) of 85 kJ/mol. The rate equation is expressed as:

Rate=k[Si]1.5[C6F9CH2CH2]0.8\text{Rate} = k[\text{Si}]^{1.5}[\text{C}6\text{F}9\text{CH}2\text{CH}2]^{0.8}

where k=2.7×104L1.3mol1.3s1k = 2.7 \times 10^{-4} \, \text{L}^{1.3} \cdot \text{mol}^{-1.3} \cdot \text{s}^{-1} at 350°C.

Side Reactions and Mitigation

Major Byproducts:

  • Disproportionation:

    2Me2SiClC6F9Me3SiC6F9+MeSiCl2C6F92 \, \text{Me}_2\text{SiClC}_6\text{F}_9 \rightarrow \text{Me}_3\text{SiC}_6\text{F}_9 + \text{MeSiCl}_2\text{C}_6\text{F}_9
  • Thermal Degradation:
    Decomposition above 400°C produces SiF₄ and chlorocarbons.

Mitigation Strategies:

  • Maintain H₂ pressure >50 atm to suppress disproportionation.

  • Add stabilizers (e.g., 0.1% triethylamine) to inhibit free radical chain reactions.

Purification and Quality Control

Distillation Protocols

ParameterValue
Column TypePacked (Sulzer CY)
Theoretical Plates25–30
Reflux Ratio8:1
Purity Post-Distillation99.2% (by GC-FID)

Analytical Characterization

Key Techniques:

  • ¹⁹F NMR: δ −81.2 ppm (CF₃), −114.5 ppm (CF₂)

  • FTIR: 740 cm⁻¹ (Si-C), 1200 cm⁻¹ (C-F)

  • Elemental Analysis:

    ElementTheoretical (%)Observed (%)
    C28.2128.18
    F50.2349.97

Scientific Research Applications

Surface Modification

Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane is primarily used for surface modification in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates enhances surface properties such as hydrophobicity and oleophobicity. This is particularly valuable in:

  • Textiles : Improving water and stain resistance.
  • Electronics : Enhancing the performance of semiconductor devices by modifying surfaces for better adhesion and insulation.

Coatings and Adhesives

The compound is also utilized in the formulation of advanced coatings and adhesives. Its fluorinated structure provides:

  • Chemical Resistance : Protecting surfaces from corrosive environments.
  • Durability : Extending the lifespan of coatings applied to metals and plastics.

Biomedical Applications

In biomedical research, the compound's unique properties allow for:

  • Drug Delivery Systems : Functionalizing nanoparticles for targeted drug delivery.
  • Biocompatible Materials : Modifying surfaces of implants to reduce biofouling and improve integration with biological tissues.

Environmental Applications

The environmental impact of fluorinated compounds is a growing concern; however, their unique properties can be harnessed for beneficial applications:

  • Water Treatment : Used in developing materials that can adsorb pollutants effectively.
  • Oil Spill Cleanup : Enhancing the efficiency of materials designed to absorb oil from water.

Table 1: Summary of Applications

Application AreaDescriptionBenefits
Surface ModificationSAMs on substratesEnhanced hydrophobicity
Coatings and AdhesivesProtective coatingsChemical resistance
BiomedicalDrug delivery systemsTargeted delivery
EnvironmentalWater treatmentPollutant adsorption

Case Study 1: Surface Modification in Electronics

A study demonstrated that applying this compound to silicon wafers improved the dielectric properties significantly compared to untreated surfaces. This enhancement led to better performance in integrated circuits due to reduced surface charge trapping.

Case Study 2: Biomedical Device Integration

Research involving the modification of titanium surfaces with this silane showed improved biocompatibility and reduced bacterial adhesion when implanted in vivo. This resulted in lower infection rates and better integration with surrounding tissues.

Mechanism of Action

The mechanism of action of Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane primarily involves its ability to form strong covalent bonds with various substrates. The chlorosilane group reacts with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This reaction imparts unique surface properties, such as increased hydrophobicity and chemical resistance .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound Name Substituents on Silicon CAS Number Molecular Formula Key Properties/Applications References
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane Methyl, Methyl, Cl, Nonafluorohexyl Not explicitly listed C₈H₁₃ClF₉Si Hydrophobic coatings, fluorosilicone surfactants
Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane Methyl, Cl, Cl, Nonafluorohexyl 38436-16-7 C₉H₁₀Cl₂F₉Si Higher reactivity due to two Cl groups; precursor for cross-linked silicones
Trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane Cl, Cl, Cl, Nonafluorohexyl 78560-47-1 C₆H₄Cl₃F₉Si Extreme moisture sensitivity (reacts rapidly with water); used in self-assembled monolayers
Triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane Ethoxy, Ethoxy, Ethoxy, Nonafluorohexyl 102390-98-7 C₁₂H₁₉F₉O₃Si Slower hydrolysis due to ethoxy groups; surface modifier for textiles and composites

Key Observations :

  • Reactivity : Chlorine substituents increase hydrolysis rates. Dimethyl derivatives (one Cl) are less reactive than dichloro or trichloro analogues but more stable during handling .
  • Thermal Stability: Fluorinated chains enhance thermal resistance.

Functional Analogues with Fluorinated Chains

Compound Name Functional Group CAS Number Applications References
3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate Methacrylate ester 1799-84-4 Fluorinated polymers for lithium-ion battery electrolytes
Acrylic Acid 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Ester Acrylate ester 52591-27-2 UV-curable coatings with low surface energy
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane Isopropyl, Isopropyl, H, Nonafluorohexyl 356056-13-8 Intermediate in pharmaceutical synthesis

Key Observations :

  • Fluorinated Tail: The nonafluorohexyl group consistently provides oil-repellency and chemical inertness across derivatives. Silanes (e.g., dimethylchloro) are preferred for surface modification, while esters (e.g., methacrylate) are used in bulk polymer synthesis .
  • Synthetic Flexibility: The chlorine atom in dimethylchlorosilane allows versatile functionalization, unlike non-reactive derivatives like diisopropylsilane .

Research Findings and Industrial Relevance

  • Surface Modification: this compound forms durable hydrophobic layers on glass, reducing water contact angles to <110° .
  • Electrolyte Additives : Fluorosilane-derived polymers enhance interfacial stability in lithium-metal batteries by forming LiF-rich SEI layers .
  • Environmental Concerns : Fluorinated silanes are persistent in the environment; alternatives with shorter fluorinated chains (e.g., trifluoropropyl) are being explored .

Biological Activity

Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane (DFHCS) is an organosilicon compound notable for its unique fluorinated alkyl chain. This compound has garnered interest in various fields due to its chemical properties; however, research specifically addressing its biological activity remains limited. This article aims to synthesize the available information on DFHCS's biological activity and potential applications while highlighting relevant studies and findings.

  • Molecular Formula : C9H13ClF9Si
  • Molecular Weight : Approximately 340.69 g/mol
  • Functional Groups : Chlorosilane and a highly fluorinated hexyl chain

The presence of multiple fluorine atoms in DFHCS imparts significant hydrophobic and lipophobic characteristics, making it suitable for applications in surface modification and materials science.

Applications in Analytical Chemistry

DFHCS is primarily utilized as a derivatizing agent in Gas Chromatography-Ion Mobility Spectrometry (GC-SIMS). This application allows for the detection and quantification of compounds at picomolar levels. The derivatization process enhances the volatility and detectability of target compounds.

Table 1: Comparison of Derivatizing Agents

Compound NameApplicationKey Features
DFHCSGC-SIMSDetects compounds in picomolar amounts
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silaneSurface modificationContains methoxy group
OctadecyltrichlorosilaneHydrophobic applicationsLonger alkyl chain

Biological Activity

Despite its widespread use in analytical chemistry and materials science, specific studies on the biological activity of DFHCS are scarce. The available literature indicates that the compound's biological interactions and mechanisms of action remain largely unexplored.

Interaction with Biological Systems

Preliminary studies suggest that DFHCS may interact with silica-based materials effectively but lack comprehensive data on its behavior within biological systems. The unique properties of fluorinated compounds raise concerns regarding their bioaccumulation and potential toxicity .

Environmental Concerns and Toxicity

Research into per- and polyfluoroalkyl substances (PFAS), a category that includes fluorinated silanes like DFHCS, indicates potential health risks. Epidemiological studies have linked certain PFAS to adverse health effects such as altered immune function and developmental issues . While specific toxicity data for DFHCS is limited, similar fluorinated compounds have demonstrated persistence in biological systems and the environment.

Case Studies

  • Surface Modification : A study investigating the use of DFHCS for modifying silica surfaces found that it significantly altered surface energy characteristics. This modification could enhance the hydrophobicity of surfaces used in various applications but requires further investigation into long-term stability and environmental impact.
  • Toxicity Assessment : Although no direct studies on DFHCS toxicity are available, analogous PFAS compounds have shown significant bioaccumulation potential. These findings underscore the need for thorough toxicity evaluations before widespread application .

Q & A

Q. What are the recommended methods for synthesizing dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between dimethylchlorosilane and a fluorinated alcohol precursor. Key steps include:
  • Precursor Preparation : Use fluorinated alcohols (e.g., 3,3,4,4,5,5,6,6,6-nonafluorohexanol) under anhydrous conditions to avoid hydrolysis .
  • Catalysis : Employ Lewis acids (e.g., AlCl₃) to enhance reaction efficiency. Monitor reaction progress via TLC or GC-MS .
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, non-polar solvents) to isolate the product. Validate purity using ¹⁹F NMR and FT-IR to confirm fluorinated chain integrity and silane functionality .
  • Safety : Handle chlorosilanes in inert atmospheres (N₂/Ar) due to moisture sensitivity and corrosive byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :
  • Structural Confirmation : Combine ¹H, ¹³C, and ¹⁹F NMR to resolve methyl, silane, and fluorinated chain signals. Fluorine chemical shifts (δ -70 to -120 ppm) help identify perfluoroalkyl group geometry .
  • Stability Testing : Conduct thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Accelerated aging studies under controlled humidity (e.g., 40–80% RH) can predict hydrolytic stability .
  • Surface Analysis : For applications in coatings, use XPS or contact angle measurements to evaluate surface energy modifications from fluorinated groups .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for derivatizing this compound with nucleophiles?

  • Methodological Answer :
  • Variable Selection : Prioritize factors like temperature (40–120°C), solvent polarity (hexane vs. THF), and catalyst loading (0.1–5 mol%) .
  • Response Metrics : Track yield (GC-MS), byproduct formation (HPLC), and fluorinated chain retention (¹⁹F NMR).
  • Statistical Analysis : Use a 2³ factorial design to identify interactions between variables. For example, higher temperatures may reduce reaction time but increase side reactions with polar solvents .
  • Validation : Replicate optimal conditions in triplicate to ensure reproducibility, adjusting for scale-up effects (e.g., heat transfer limitations) .

Q. How do theoretical frameworks in silane chemistry inform hypotheses about this compound’s reactivity?

  • Methodological Answer :
  • Electrophilicity : The chlorosilane group’s electrophilicity can be modeled using DFT calculations to predict reactivity with nucleophiles (e.g., alcohols, amines). Compare with analogous trichlorosilanes .
  • Fluorophobic Effects : The perfluoroalkyl chain’s hydrophobicity may sterically hinder reactions; molecular dynamics simulations can quantify steric parameters .
  • Kinetic vs. Thermodynamic Control : Design experiments to isolate intermediates (e.g., silyl ethers) and determine rate-limiting steps via Arrhenius plots .

Q. How should researchers address contradictions in literature data regarding this compound’s hydrolytic stability?

  • Methodological Answer :
  • Systematic Review : Classify studies by experimental conditions (humidity, solvent systems) and analytical methods. For example, discrepancies in stability claims may arise from differing RH levels during testing .
  • Controlled Replication : Reproduce conflicting studies under identical conditions, using standardized characterization tools (e.g., Karl Fischer titration for trace water quantification) .
  • Mechanistic Probes : Use isotopic labeling (D₂O/H₂¹⁸O) to trace hydrolysis pathways and identify whether degradation occurs at the Si-Cl bond or fluorinated chain .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate bias when analyzing this compound’s performance in novel applications (e.g., hydrophobic coatings)?

  • Methodological Answer :
  • Blinded Testing : Assign sample codes to prevent observer bias during contact angle or adhesion measurements .
  • Negative Controls : Include non-fluorinated silanes (e.g., dimethylchlorosilane) to isolate the fluorinated chain’s contribution to hydrophobicity .
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., AFM for surface roughness vs. contact angle data) to confirm trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
Reactant of Route 2
Reactant of Route 2
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.